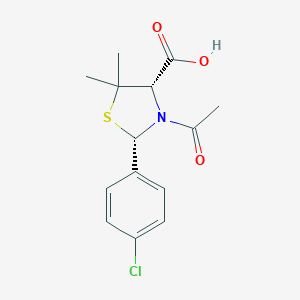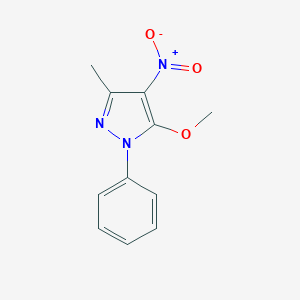![molecular formula C24H17N3O2 B242244 11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)
11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that belongs to the class of pyrimido[1,6-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimido and benzimidazole moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification steps to isolate the desired product. The structure of the synthesized compound is confirmed using techniques like FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where electron-donating or withdrawing groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific protease 5 (USP5), which plays a role in protein degradation and cell cycle regulation . This inhibition can lead to the accumulation of ubiquitinated proteins, inducing cell death in cancer cells. Additionally, the compound may interact with other molecular targets, modulating various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities, used in various therapeutic applications.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar core structures but different substituents, exhibiting diverse biological activities.
Chromeno derivatives: Compounds with a chromeno ring, known for their antioxidant and anti-inflammatory properties.
Uniqueness
7-(2-methoxyphenyl)-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is unique due to its fused ring structure, which combines the properties of chromeno, pyrimido, and benzimidazole moieties. This unique structure contributes to its enhanced biological activities and potential therapeutic applications, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C24H17N3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C24H17N3O2/c1-28-21-13-7-3-9-16(21)22-26-24-17(14-15-8-2-6-12-20(15)29-24)23-25-18-10-4-5-11-19(18)27(22)23/h2-13H,14H2,1H3 |
InChI Key |
BCJUQDZTWKDJDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242164.png)
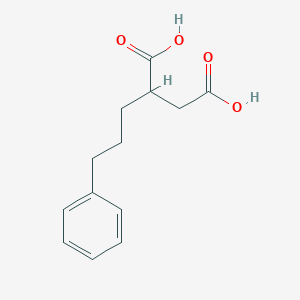
![2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile](/img/structure/B242174.png)
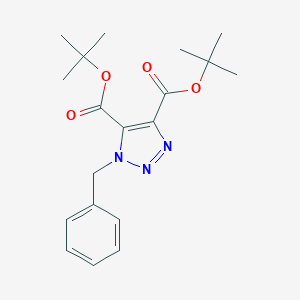
![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
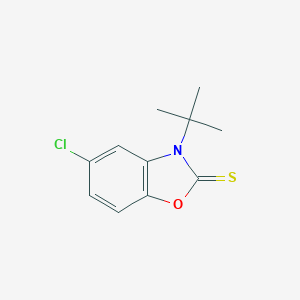
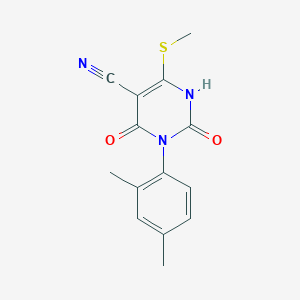
![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)
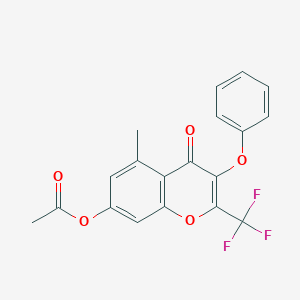
![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
